![molecular formula C16H20N4O2 B7886007 1-[3-(4-methoxyphenyl)-1H-pyrazole-5-carbonyl]piperidin-4-amine](/img/structure/B7886007.png)
1-[3-(4-methoxyphenyl)-1H-pyrazole-5-carbonyl]piperidin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[3-(4-methoxyphenyl)-1H-pyrazole-5-carbonyl]piperidin-4-amine is a synthetic organic compound that features a pyrazole ring substituted with a methoxyphenyl group and a piperidin-4-amine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(4-methoxyphenyl)-1H-pyrazole-5-carbonyl]piperidin-4-amine typically involves multiple steps:
-
Formation of the Pyrazole Ring: : The pyrazole ring can be synthesized via the reaction of hydrazine with an appropriate 1,3-diketone. For instance, 4-methoxyacetophenone can react with hydrazine hydrate under reflux conditions to form 3-(4-methoxyphenyl)-1H-pyrazole.
-
Introduction of the Carbonyl Group: : The pyrazole derivative can then be acylated using a suitable acyl chloride, such as piperidin-4-carbonyl chloride, in the presence of a base like triethylamine to yield the desired carbonylated pyrazole.
-
Coupling with Piperidin-4-amine: : The final step involves coupling the carbonylated pyrazole with piperidin-4-amine. This can be achieved using standard peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in an appropriate solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, solvent choice, and reagent concentrations, would be crucial to ensure high purity and cost-effectiveness.
化学反应分析
Types of Reactions
1-[3-(4-methoxyphenyl)-1H-pyrazole-5-carbonyl]piperidin-4-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like ceric ammonium nitrate (CAN).
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride (NaBH4).
Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides or ureas when reacted with acyl chlorides or isocyanates, respectively.
Common Reagents and Conditions
Oxidation: Ceric ammonium nitrate (CAN) in acetonitrile at room temperature.
Reduction: Sodium borohydride (NaBH4) in methanol at 0°C to room temperature.
Substitution: Acyl chlorides or isocyanates in dichloromethane with a base like triethylamine.
Major Products
Oxidation: 1-[3-(4-hydroxyphenyl)-1H-pyrazole-5-carbonyl]piperidin-4-amine.
Reduction: 1-[3-(4-methoxyphenyl)-1H-pyrazole-5-hydroxymethyl]piperidin-4-amine.
Substitution: Various amides or ureas depending on the substituents introduced.
科学研究应用
1-[3-(4-methoxyphenyl)-1H-pyrazole-5-carbonyl]piperidin-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential as a ligand in receptor binding studies, particularly for its interactions with G-protein coupled receptors (GPCRs).
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
作用机制
The mechanism of action of 1-[3-(4-methoxyphenyl)-1H-pyrazole-5-carbonyl]piperidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. For instance, it may act as an agonist or antagonist at certain GPCRs, influencing signal transduction pathways and cellular responses.
相似化合物的比较
Similar Compounds
1-[3-(4-hydroxyphenyl)-1H-pyrazole-5-carbonyl]piperidin-4-amine: Similar structure but with a hydroxyl group instead of a methoxy group, potentially altering its biological activity.
1-[3-(4-methylphenyl)-1H-pyrazole-5-carbonyl]piperidin-4-amine: Contains a methyl group instead of a methoxy group, which may affect its lipophilicity and receptor binding affinity.
Uniqueness
1-[3-(4-methoxyphenyl)-1H-pyrazole-5-carbonyl]piperidin-4-amine is unique due to the presence of the methoxy group, which can influence its electronic properties and interactions with biological targets. This structural feature may enhance its selectivity and potency in certain applications compared to similar compounds.
属性
IUPAC Name |
(4-aminopiperidin-1-yl)-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2/c1-22-13-4-2-11(3-5-13)14-10-15(19-18-14)16(21)20-8-6-12(17)7-9-20/h2-5,10,12H,6-9,17H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEDFSZUCKVKUIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N3CCC(CC3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
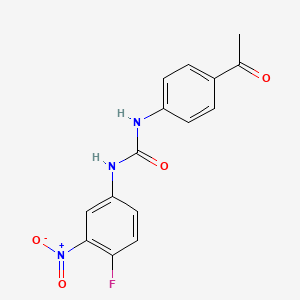
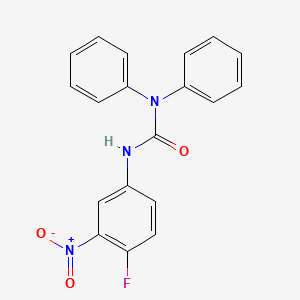
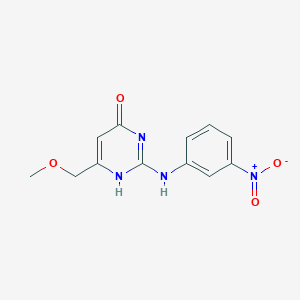
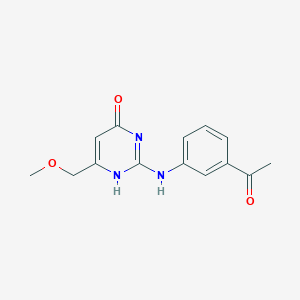
![(1s,2r,9s,10r)3Methyl3,14diazatetracyclo[7.5.1.1~10,14~.0~2,7~]hexadec7ene](/img/structure/B7885982.png)
![[2-(1-Adamantyl)-2-hydroxyethyl] thiocyanate](/img/structure/B7886000.png)
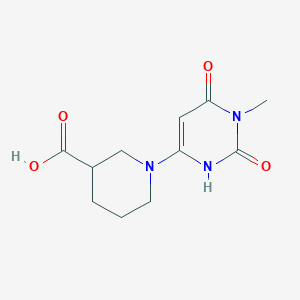
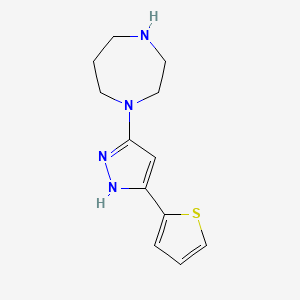
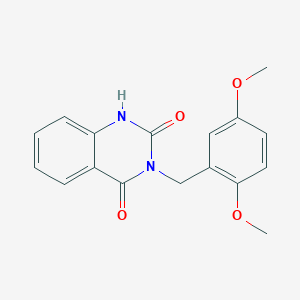
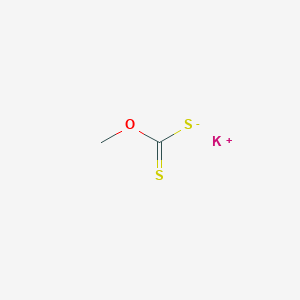
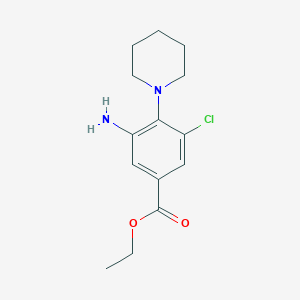

![(3R)-6-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-3-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid](/img/structure/B7886057.png)
![ethyl (2E)-2-chloro-2-[2-(4-methoxy-2-nitrophenyl)hydrazin-1-ylidene]acetate](/img/structure/B7886065.png)
